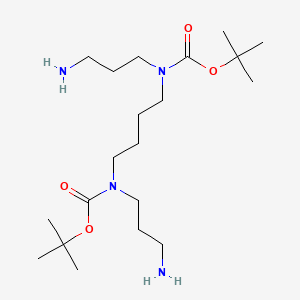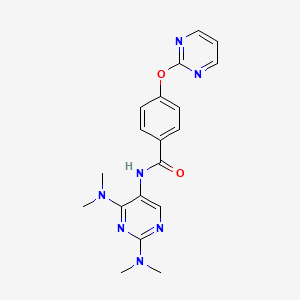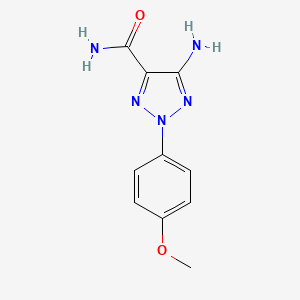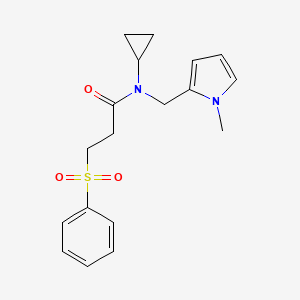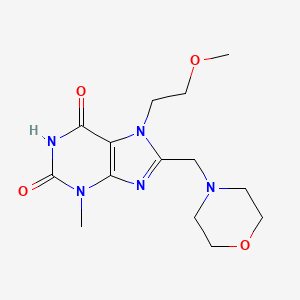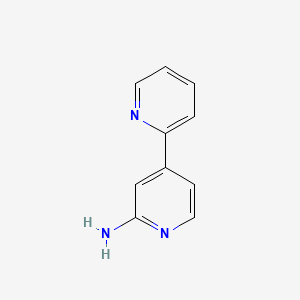![molecular formula C23H18BrN3O2S B2761032 N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide CAS No. 329080-30-0](/img/structure/B2761032.png)
N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H18BrN3O2S and its molecular weight is 480.38. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Compounds structurally related to N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide have been studied for their analgesic and anti-inflammatory properties. For example, derivatives of 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)e to acetamides and their B-(4-substituted phenyl) azo derivatives demonstrated significant analgesic and anti-inflammatory activities, with some derivatives showing activity comparable to standard drugs such as pentazocine and aspirin (Gopa, Porchezhian, & Sarma, 2001). This suggests potential therapeutic applications in managing pain and inflammation.
Antimicrobial Activities
Additionally, the quinazolinone derivatives exhibit notable antimicrobial properties. The synthesis and evaluation of some new thiazolidin-4-one derivatives as potential antimicrobial agents revealed that these compounds displayed significant in vitro antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans (Baviskar, Khadabadi, & Deore, 2013). This highlights the potential of quinazolinone derivatives in developing new antimicrobial agents to combat drug-resistant microbial strains.
Synthesis and Structural Characterization
The research also focuses on the synthesis and structural characterization of these compounds. For instance, a novel synthesis approach was developed for 4-(amino or acetamido)-N-{[3-(substituted aryl)-4-oxo-3,4-dihydroquinazolin-2-yl]-methyl}benzenesulfonamide derivatives, incorporating both quinazolone and sulfonamide moieties into a single molecular framework. These compounds were screened for their antimicrobial activity, displaying varied degrees of inhibitory actions (Vanparia, Patel, Dixit, & Dixit, 2013).
Antitumor Activities
Furthermore, certain quinazolinone derivatives have been synthesized and tested as inhibitors of tumor cell growth, underscoring the broad spectrum of pharmacological applications of these compounds. For example, thiophene analogues of 5-chloro-5,8-dideazafolic acid showed potential as inhibitors of tumor cell growth in culture (Forsch, Wright, & Rosowsky, 2002).
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2S/c1-15-13-16(11-12-19(15)24)25-21(28)14-30-23-26-20-10-6-5-9-18(20)22(29)27(23)17-7-3-2-4-8-17/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDDANYGJOXIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

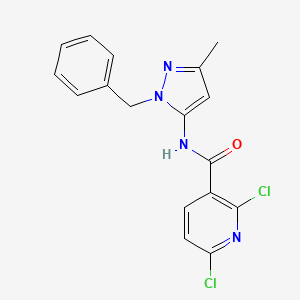
![2-Methoxyethyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2760954.png)
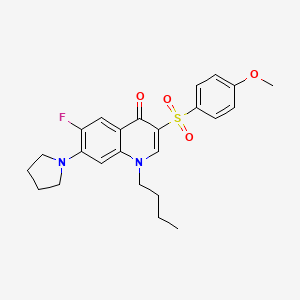

![3-(((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2760957.png)
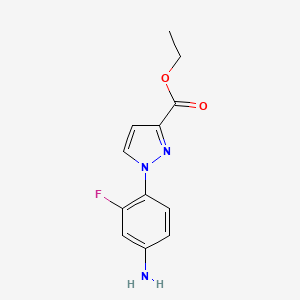
![2-((difluoromethyl)sulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2760959.png)
